molecular formula C20H26N4O B2752732 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189497-82-1

8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2752732
CAS No.: 2189497-82-1
M. Wt: 338.455
InChI Key: QHVWQSCVVJDISI-UHFFFAOYSA-N
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Description

8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.

    Introduction of the Triazole Group: The 1H-1,2,3-triazole group can be introduced via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

    Attachment of the Benzoyl Group: The 4-tert-butylbenzoyl group can be attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The triazole moiety is known for its bioactivity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with biological targets in a specific manner, leading to the development of new pharmaceuticals.

Industry

In the materials science industry, this compound might be used in the development of new polymers or as a precursor for advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring is known for its ability to form stable complexes with metal ions, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core and may have similar chemical properties.

    1H-1,2,3-triazole derivatives: Compounds with the triazole moiety are known for their bioactivity and are used in various applications.

    Benzoyl derivatives: Compounds with benzoyl groups are common in organic synthesis and medicinal chemistry.

Uniqueness

What sets 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer specific properties that are not observed in simpler analogs, making it a valuable compound for research and development.

Biological Activity

8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a compound featuring a unique bicyclic structure that has garnered attention for its potential biological activities. This compound is part of a broader class of azabicyclic compounds known for their diverse pharmacological properties, including anti-inflammatory and analgesic effects.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a triazole ring and an azabicyclo[3.2.1]octane core, which contribute to its biological activity. The molecular formula is C18H22N4OC_{18}H_{22}N_4O with a molecular weight of approximately 338.4 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The triazole moiety is known for its capacity to form hydrogen bonds with target proteins, potentially modulating their activity .

Inhibition Studies

Recent studies have demonstrated that derivatives of azabicyclo[3.2.1]octane exhibit significant inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the degradation of anti-inflammatory mediators like palmitoylethanolamide (PEA). The inhibition of NAAA can enhance the levels of PEA, leading to prolonged anti-inflammatory effects .

CompoundIC50 (μM)Mechanism
ARN196890.042Non-covalent inhibition of NAAA
ARN161860.655Selective inhibition towards NAAA

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis has been conducted on various azabicyclo[3.2.1]octane derivatives to optimize their pharmacological profiles. Modifications at specific positions on the bicyclic scaffold have shown to significantly enhance their inhibitory potency against NAAA and other related enzymes .

Anti-inflammatory Effects

In vivo studies using animal models have indicated that compounds related to this compound exhibit notable anti-inflammatory effects. For instance, administration of these compounds resulted in reduced edema in carrageenan-induced paw inflammation models, suggesting their potential for therapeutic applications in inflammatory diseases .

Analgesic Activity

Additionally, these compounds have been evaluated for their analgesic properties through behavioral assays in rodents. Results indicated a significant reduction in pain response compared to control groups, further supporting the hypothesis that enhancing endogenous PEA levels through NAAA inhibition can yield analgesic effects .

Properties

IUPAC Name

(4-tert-butylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-20(2,3)15-6-4-14(5-7-15)19(25)24-16-8-9-17(24)13-18(12-16)23-11-10-21-22-23/h4-7,10-11,16-18H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVWQSCVVJDISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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